![molecular formula C23H25FN2 B14227760 N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine CAS No. 627525-60-4](/img/structure/B14227760.png)
N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine is an organic compound that features a benzhydryl group and a fluorophenyl group attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine typically involves the reaction of benzhydryl chloride with N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
N’-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzhydryl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzhydryl or fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
N’-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of N’-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The benzhydryl and fluorophenyl groups can interact with hydrophobic pockets in proteins, potentially modulating their activity. The ethane-1,2-diamine backbone can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine
- N’-benzhydryl-N-[2-(3,4-dichlorophenyl)ethyl]ethane-1,2-diamine
- N’-benzhydryl-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine
Uniqueness
N’-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine is unique due to the presence of both benzhydryl and fluorophenyl groups, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and other applications.
Propiedades
Número CAS |
627525-60-4 |
|---|---|
Fórmula molecular |
C23H25FN2 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C23H25FN2/c24-22-13-11-19(12-14-22)15-16-25-17-18-26-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,23,25-26H,15-18H2 |
Clave InChI |
CVQLSXQDGXSQOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNCCC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


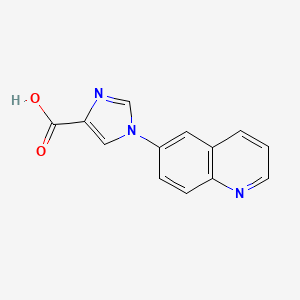
![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B14227680.png)
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)
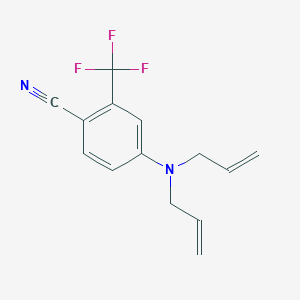
![11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate](/img/structure/B14227697.png)
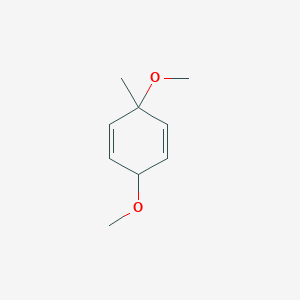
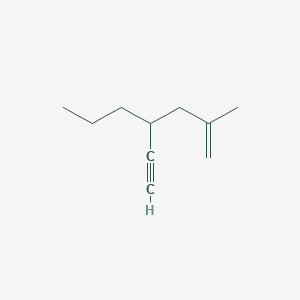
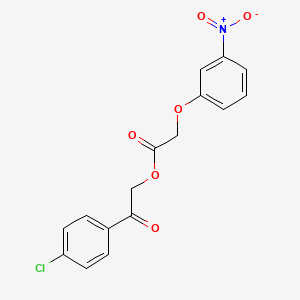
![3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B14227717.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14227720.png)
![2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14227725.png)
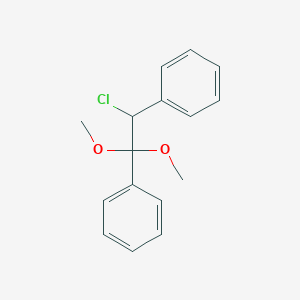
![4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one](/img/structure/B14227738.png)
![3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14227752.png)
